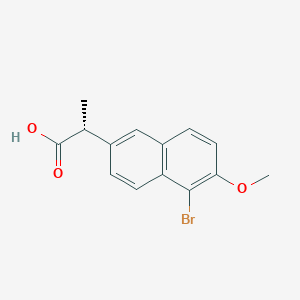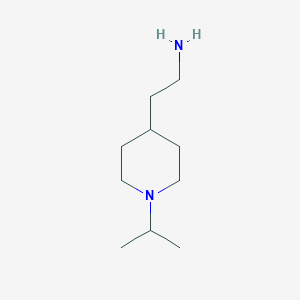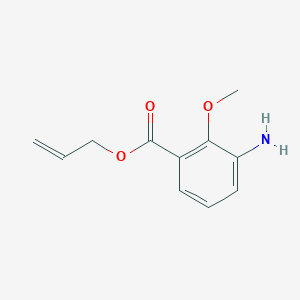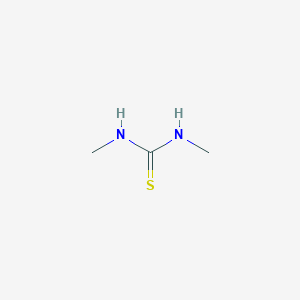
(R)-5-Bromo Naproxen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-5-Bromo Naproxen” is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis and gout . It is taken orally and is available in immediate and delayed-release formulations . The “®” in its name indicates that it is the R-enantiomer of Naproxen .
Molecular Structure Analysis
Naproxen has a unique combination of a carboxylic acid moiety and a naphthyl group, which contribute to its anti-inflammatory and analgesic effects . The bromine atom in “®-5-Bromo Naproxen” would be expected to alter the molecular structure, but specific details were not found in the retrieved papers.
Physical And Chemical Properties Analysis
Naproxen has a molecular formula of C14H14O3 . It is a colorless crystal or crystalline powder, soluble in ethanol, ether, and chloroform, and slightly soluble in water . The addition of a bromine atom in “®-5-Bromo Naproxen” would be expected to alter these properties, but specific details were not found in the retrieved papers.
Mechanism of Action
Safety and Hazards
Naproxen is generally considered to be a relatively safe drug, but it can cause side effects such as gastrointestinal reactions, cardiovascular problems, and renal damage . It is harmful if swallowed . The safety and hazards of “®-5-Bromo Naproxen” specifically were not found in the retrieved papers.
Future Directions
Naproxen is a commonly used medication, and research into its properties and potential applications is ongoing . This includes research into new synthesis methods, improved formulations, and potential new uses . The future directions for “®-5-Bromo Naproxen” specifically were not found in the retrieved papers.
properties
IUPAC Name |
(2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWXNBIQCMXSU-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo Naproxen | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)



![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)



